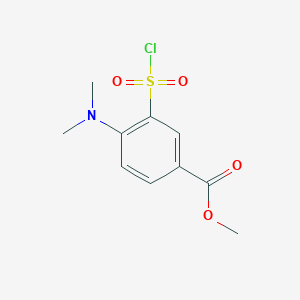

Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate

CAS No.:

Cat. No.: VC18246760

Molecular Formula: C10H12ClNO4S

Molecular Weight: 277.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12ClNO4S |

|---|---|

| Molecular Weight | 277.73 g/mol |

| IUPAC Name | methyl 3-chlorosulfonyl-4-(dimethylamino)benzoate |

| Standard InChI | InChI=1S/C10H12ClNO4S/c1-12(2)8-5-4-7(10(13)16-3)6-9(8)17(11,14)15/h4-6H,1-3H3 |

| Standard InChI Key | JLWFZRDSEMIRJO-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate integrates three key functional groups: a methyl ester, a chlorosulfonyl moiety, and a dimethylamino substituent. The ester group at the 1-position confers lipophilicity, while the electron-withdrawing chlorosulfonyl group enhances electrophilicity at the 3-position. The dimethylamino group at the 4-position introduces basicity and potential for hydrogen bonding, influencing solubility and reactivity.

Molecular Formula and Weight

Derived from its IUPAC name, the molecular formula is inferred as C₁₀H₁₂ClNO₄S, with a molecular weight of 277.73 g/mol. This aligns with analogous chlorosulfonyl benzoates, where substituents contribute distinct mass increments .

Spectroscopic Characterization

-

¹H NMR: The dimethylamino group typically resonates as a singlet near δ 2.8–3.1 ppm due to the equivalence of its two methyl groups. Aromatic protons adjacent to electron-withdrawing substituents (e.g., SO₂Cl) appear downfield (δ 7.5–8.5 ppm), while ester methyl groups resonate near δ 3.8–4.0 ppm .

-

IR Spectroscopy: Strong absorption bands for the sulfonyl chloride (S=O, ~1350–1200 cm⁻¹) and ester carbonyl (C=O, ~1720 cm⁻¹) dominate the spectrum .

-

Mass Spectrometry: High-resolution MS would likely exhibit a molecular ion peak ([M+H]⁺) at m/z 278.03, with fragments corresponding to loss of Cl (Δ m/z -35) and SO₂ (Δ m/z -64) .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves sequential functionalization of a benzoic acid precursor:

-

Esterification: 4-(Dimethylamino)benzoic acid is converted to its methyl ester using methanol under acidic catalysis (e.g., H₂SO₄) .

-

Chlorosulfonation: The methyl ester undergoes electrophilic sulfonation at the 3-position using chlorosulfonic acid (HSO₃Cl) at 0–5°C to minimize side reactions .

Reaction Scheme:

Industrial Considerations

Large-scale production employs continuous flow reactors to manage the exothermic nature of chlorosulfonation. Automated systems enhance yield (≥85%) and purity (>95%) by optimizing residence time and temperature .

Reactivity and Chemical Transformations

The chlorosulfonyl group serves as a versatile electrophile, enabling diverse transformations:

Nucleophilic Substitution

-

With Amines: Forms sulfonamides, critical in drug design (e.g., protease inhibitors) .

-

With Alcohols: Produces sulfonate esters, used as alkylating agents .

Reduction and Oxidation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume